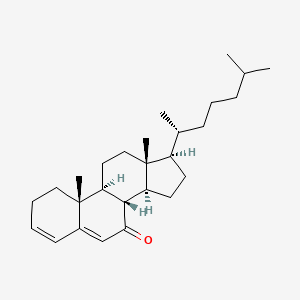

Cholesta-3,5-dien-7-one

描述

胆甾-3,5-二烯-7-酮: 是一种合成类固醇化合物,分子式为 C27H42O 。它是胆固醇的衍生物,属于胆甾烷类固醇。 这种化合物并非天然存在,通常出现在接触它或其衍生物的人体内 .

准备方法

合成路线及反应条件: 胆甾-3,5-二烯-7-酮可以通过胆固醇的氧化反应合成。 该过程涉及使用胆固醇氧化酶,将胆固醇转化为胆甾-3,5-二烯-7-酮 . 反应条件通常包括以胆固醇为底物的胆固醇基础培养基,酶活性的最佳条件为 40°C 和 pH 7.8 .

工业生产方法: 胆甾-3,5-二烯-7-酮的工业生产涉及使用生物技术方法,其中使用特定细菌菌株,如屎肠球菌,来生产胆固醇氧化酶。 然后使用该酶将胆固醇氧化为胆甾-3,5-二烯-7-酮 .

化学反应分析

反应类型: 胆甾-3,5-二烯-7-酮会经历各种化学反应,包括:

氧化: 该化合物可以进一步氧化形成不同的氧甾醇。

还原: 它可以还原形成胆甾烷衍生物。

取代: 该化合物可以进行取代反应形成各种衍生物。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 常用的还原剂包括氢化锂铝和硼氢化钠。

取代: 常用的试剂包括卤素和烷基化剂。

主要产物:

氧化: 形成氧甾醇。

还原: 形成胆甾烷衍生物。

取代: 形成各种取代的胆甾烷衍生物

科学研究应用

Chemical Properties and Identification

Cholesta-3,5-dien-7-one is classified as a sterol and is characterized by its weak basicity. It has been identified in human blood and is not a naturally occurring metabolite; rather, it appears in individuals exposed to it or its derivatives. Its presence in the human exposome indicates potential health implications related to environmental and occupational exposures .

Role in Alcoholism

Research indicates that this compound accumulates in the erythrocyte membranes of individuals with alcoholism. A study analyzed erythrocyte membranes from alcoholic patients, revealing elevated levels of this compound compared to controls. The findings suggest a potential mechanism for the compound's accumulation linked to altered lipid profiles in alcoholics .

Inhibition of Aldehyde Dehydrogenase

This compound has been identified as a potent inhibitor of aldehyde dehydrogenase (E1 isozyme), an enzyme critical for detoxifying aldehydes in the liver. The inhibition was found to be irreversible at specific concentrations, indicating that this compound could play a role in liver pathology associated with fatty liver disease and cirrhosis .

Marker for Atherosclerosis

In studies involving human atherosclerotic aortas, this compound was detected alongside cholesterol and other sterols. Its presence may reflect metabolic anomalies associated with atherosclerosis or aging. This suggests that this compound could serve as a biomarker for cardiovascular diseases .

Potential Therapeutic Target

Given its role as an inhibitor of aldehyde dehydrogenase, this compound may be explored as a therapeutic target for conditions where aldehyde accumulation is detrimental, such as chronic alcohol consumption and associated liver diseases .

Case Study: Alcoholic Liver Disease

A clinical study highlighted the elevated levels of this compound in patients with alcoholic liver disease. The correlation between high concentrations of this compound and liver damage underscores its potential utility as a diagnostic marker for assessing liver health in alcoholics .

Case Study: Atherosclerotic Plaques

In another study examining atherosclerotic plaques from patients who suffered coronary thrombosis, traces of this compound were identified alongside cholesterol derivatives. This finding supports the hypothesis that this compound may contribute to plaque stability or instability .

Data Tables

The following table summarizes key findings related to this compound across different studies:

作用机制

胆甾-3,5-二烯-7-酮作为 GABA A 受体的负性别构调节剂。它减少了表达特定 GABA A 受体亚基的细胞中 GABA 诱导的电流。 这种调节影响了伤害感受器和热感受器的去极化,导致疼痛感知和热敏感性的变化 .

相似化合物的比较

类似化合物:

- 胆甾-5,7-二烯-3-β-醇

- 胆甾-5-烯-7-酮

- 5-α-胆甾烷-7-酮

- 胆甾-5,7-二烯-3-醇乙酸酯

- 胆甾-3,5-二烯-3-基乙酸酯

比较: 胆甾-3,5-二烯-7-酮由于其特定的结构及其作为 GABA A 受体负性别构调节剂的作用而具有独特性。 与其他类似化合物不同,它对 GABA 诱导的电流和伤害感受器去极化具有不同的影响 .

生物活性

Cholesta-3,5-dien-7-one is a steroid compound that has garnered attention in scientific research due to its diverse biological activities. This article explores its effects on various biological systems, including its role as an inhibitor of aldehyde dehydrogenase, its impact on sterol synthesis, and its potential therapeutic applications.

Chemical Structure and Properties

This compound is a keto-steroid characterized by a double bond between the 3 and 5 positions and a keto group at the 7 position. This structural configuration is crucial for its biological activity. The compound has been studied for its interactions with various enzymes and cellular processes.

Biological Activities

1. Inhibition of Aldehyde Dehydrogenase

This compound is recognized as a potent inhibitor of aldehyde dehydrogenase (ALDH), particularly the hepatic E1 isoenzyme. The reported IC50 values range between 5 to 10 µM, indicating significant inhibitory potency . This inhibition can affect metabolic pathways involving aldehydes, potentially influencing cellular responses to oxidative stress.

2. Effects on Sterol Synthesis

Research indicates that this compound can modulate sterol synthesis in various biological systems. In cultured mouse cells, it has been shown to inhibit sterol synthesis effectively. Additionally, dietary administration of this compound in animal models led to decreased body weight gain while increasing adrenal gland weight . It also alters the levels of steryl esters and free desmosterol in cells, suggesting a regulatory role in lipid metabolism .

3. Antimicrobial Activity

While this compound itself does not exhibit direct antimicrobial properties against certain pathogens such as Staphylococcus aureus or Candida albicans, it has been associated with other ketosteroids that show varying degrees of antimicrobial activity . This aspect highlights the need for further investigation into its potential synergistic effects with other compounds.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

- Study on Wound Healing : A study demonstrated that components derived from lipid fractions containing this compound promoted human dermal fibroblast migration and neutrophil recruitment in wound healing models using transgenic zebrafish . This suggests potential applications in regenerative medicine.

- Impact on Body Weight : In experiments involving dietary supplementation with this compound, significant reductions in body weight gain were observed in rats and mice. This effect was accompanied by an increase in adrenal gland weight, indicating possible endocrine interactions .

Comparative Analysis of Biological Effects

属性

IUPAC Name |

(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42O/c1-18(2)9-8-10-19(3)21-12-13-22-25-23(14-16-27(21,22)5)26(4)15-7-6-11-20(26)17-24(25)28/h6,11,17-19,21-23,25H,7-10,12-16H2,1-5H3/t19-,21-,22+,23+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTXJJFWWNDJDNR-CZRUWHASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC=C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CCC=C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

567-72-6 | |

| Record name | Cholesta-3,5-dien-7-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=567-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholesta-3,5-dien-7-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000567726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholesta-3,5-dien-7-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.460 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHOLESTA-3,5-DIEN-7-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XJ9029P2X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。